molecular formula C8H6N4O2 B1470221 4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1503153-88-5

4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B1470221
M. Wt: 190.16 g/mol
InChI Key: SHRUJYCUEGMQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid” is a complex organic molecule that contains a pyridine ring and a 1,2,3-triazole ring. The presence of these rings suggests that the compound could have interesting chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like cross-coupling reactions . The Suzuki-Miyaura cross-coupling reaction is a common method used for creating bonds between two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the pyridine and 1,2,3-triazole rings. These rings are aromatic and typically contribute to planarity in molecular structures .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group (-COOH) is typically reactive and can participate in reactions like esterification or amide formation. The pyridine ring can act as a base and participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

  • Nonlinear Optics

    • Results/Outcomes : The calculated dipole moments of the guests illustrated their potential use in nonlinear optics .
  • Estrogen-Related Receptor Alpha (ERRα) Modulation

    • Results/Outcomes : These derivatives may have implications in regulating ERRα activity .
  • Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

    • Results/Outcomes : A comprehensive overview of methods and their advantages/drawbacks was provided .

Safety And Hazards

As with any chemical compound, handling “4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

5-pyridin-4-yl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUJYCUEGMQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 3
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 5
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 6
4-(pyridin-4-yl)-1H-1,2,3-triazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.